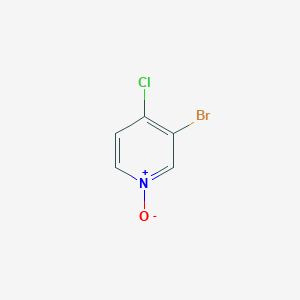

3-Bromo-4-chloropyridine 1-oxide

Descripción general

Descripción

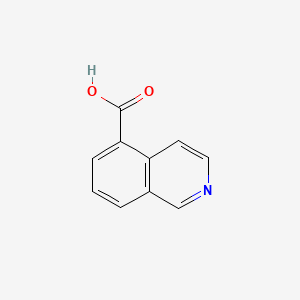

3-Bromo-4-chloropyridine 1-oxide is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound is characterized by the presence of bromo and chloro substituents on a pyridine ring which is further oxidized to a pyridine N-oxide.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, cyclization, and halogenation steps. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, starts from 2,3-dichloropyridine and involves multiple steps including nucleophilic substitution with aqueous hydrazine, cyclization with diethyl maleate, bromination with phosphorus oxybromide, and hydrolysis . Another study describes the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide through oxidation, nitration, and chlorination processes .

Molecular Structure Analysis

The molecular structure of related pyridine N-oxides has been determined using X-ray crystallography. For example, the crystal structure of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxides shows monoclinic space groups and the presence of medium strong hydrogen bonds of the type =C-H...O . Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been synthesized and characterized, revealing a trans configuration about the C=N double bond and nearly coplanar benzene and pyridine rings .

Chemical Reactions Analysis

Halogenation reactions of pyridine N-oxides have been studied, with findings that bromination can lead to the formation of dipyridyl derivatives . Direct halogenation of thieno[2,3-b]pyridine has been achieved using elemental halogen, silver sulfate, and sulfuric acid, producing various halogenated derivatives . Furthermore, direct radiofluorination of pyridine N-oxides has been demonstrated, offering a new pathway for the synthesis of meta-substituted fluoropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine N-oxides are influenced by their molecular structure and the nature of their substituents. The attractive intermolecular =C-H...O interaction has been observed in the crystal packing of related compounds, which does not show the C-C bond alternation typical for resonance forms in aromatic rings . The IR and Raman spectra of these compounds correlate with their X-ray structural data, providing insights into their vibrational properties . The presence of strong hydrogen bonding has been evidenced in compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine, affecting their vibrational spectra and structural characteristics .

Aplicaciones Científicas De Investigación

-

Organometallic Chemistry

- Application : “3-Bromo-4-chloropyridine 1-oxide” can be used in the field of organometallic chemistry . It can be used to elaborate simple pyridines into substituted and functionalized structures .

- Method of Application : The compound reacts with organomagnesiums and organolithiums . For example, 4-Nitropyridine 1-oxide reacts with hydrogen bromide and hydrogen chloride at, respectively, 120°C and 160°C to give 4-bromo- and 4-chloropyridine .

- Results : This method provides a straightforward N/X (nitrogen/halogen)-displacement .

-

Pharmaceutical Intermediary

-

Synthesis of 2,6-Disubstituted Pyridines

- Application : This compound can be used in the synthesis of 2,6-disubstituted pyridines .

- Method of Application : Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

- Results : This method provides a straightforward way to synthesize 2,6-disubstituted pyridines .

-

Synthesis of 2,4-Dibromopyridine and 2,4-Dichloropyridine

- Application : “3-Bromo-4-chloropyridine 1-oxide” can be used in the synthesis of 2,4-dibromopyridine and 2,4-dichloropyridine .

- Method of Application : The nitro entity is an excellent leaving group that can be displaced readily by halogen. Thus 4-nitropyridine and sulfuryl chloride at 110°C give 2,4-dichloropyridine, whereas 2-bromo-4-nitropyridine 1-oxide and acetyl bromide produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C .

- Results : This method provides a straightforward way to synthesize 2,4-dibromopyridine and 2,4-dichloropyridine .

-

Phosphonium Salt Installation

- Application : This compound can be used in a process known as “phosphonium salt installation” which is effective for the late-stage halogenation of complicated pharmaceuticals .

- Method of Application : In order to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .

- Results : This strategy may be used to a wide variety of unactivated pyridines .

-

Synthesis of 3,4-Dichloropyridine

- Application : “3-Bromo-4-chloropyridine 1-oxide” can be used in the synthesis of 3,4-dichloropyridine .

- Method of Application : 3-Chloro-4-hydroxypyridine 1-oxide, made from 4-hydroxypyridine 1-oxide with sulfuryl chloride, reacts with phosphoryl chloride to afford 3,4-dichloropyridine at 100°C and its N-oxide at 60°C .

- Results : This method provides a straightforward way to synthesize 3,4-dichloropyridine .

Safety And Hazards

“3-Bromo-4-chloropyridine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3. It is toxic if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

Propiedades

IUPAC Name |

3-bromo-4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIQGLVEGETEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355741 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloropyridine 1-oxide | |

CAS RN |

99839-30-2 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)